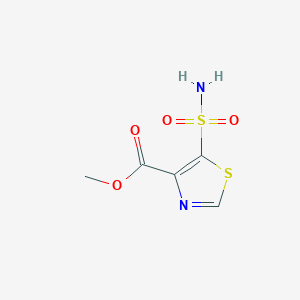

Methyl 5-sulfamoyl-1,3-thiazole-4-carboxylate

CAS No.: 89502-04-5

Cat. No.: VC7809662

Molecular Formula: C5H6N2O4S2

Molecular Weight: 222.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89502-04-5 |

|---|---|

| Molecular Formula | C5H6N2O4S2 |

| Molecular Weight | 222.2 g/mol |

| IUPAC Name | methyl 5-sulfamoyl-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C5H6N2O4S2/c1-11-4(8)3-5(12-2-7-3)13(6,9)10/h2H,1H3,(H2,6,9,10) |

| Standard InChI Key | BPLOHXUVMDRKPV-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(SC=N1)S(=O)(=O)N |

| Canonical SMILES | COC(=O)C1=C(SC=N1)S(=O)(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

Methyl 5-sulfamoyl-1,3-thiazole-4-carboxylate belongs to the thiazole family, a class of heterocyclic compounds distinguished by a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is C₅H₆N₂O₄S₂, with a molecular weight of 222.242 g/mol and an exact mass of 221.977 g/mol . Key structural features include:

-

A thiazole ring (positions 1–3) providing aromatic stability and electronic diversity.

-

A sulfamoyl group (-SO₂NH₂) at position 5, contributing to hydrogen-bonding capacity and electrophilic reactivity.

-

A methyl carboxylate ester (-COOCH₃) at position 4, enhancing solubility in organic solvents.

Physicochemical Metrics

| Property | Value |

|---|---|

| Molecular Weight | 222.242 g/mol |

| Exact Mass | 221.977 g/mol |

| Polar Surface Area (PSA) | 135.97 Ų |

| LogP (Partition Coefficient) | 1.358 |

The relatively high PSA (135.97 Ų) suggests strong polarity, likely due to the sulfamoyl and carboxylate groups, while the moderate LogP value indicates balanced lipophilicity .

Synthesis and Production Strategies

Synthetic Routes

The synthesis of methyl 5-sulfamoyl-1,3-thiazole-4-carboxylate typically involves sequential functionalization of a thiazole precursor. A plausible route includes:

-

Thiazole Ring Formation: Condensation of thiourea derivatives with α-halo ketones or esters under basic conditions.

-

Sulfamoylation: Introduction of the sulfamoyl group via reaction with sulfamoyl chloride (H₂NSO₂Cl) or sulfamic acid derivatives.

-

Esterification: Methylation of the carboxylic acid intermediate using methanol under acidic or dehydrating conditions.

Key challenges include regioselectivity in sulfamoylation and avoiding over-functionalization of the thiazole ring. Industrial-scale production may employ continuous flow reactors to optimize yield and purity.

Industrial Scalability

-

Solvent Systems: Polar aprotic solvents (e.g., dimethylformamide) enhance reagent solubility.

-

Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate sulfamoylation.

-

Purification: Recrystallization from ethanol/water mixtures or column chromatography ensures high purity.

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by three key sites:

-

Sulfamoyl Group: Participates in nucleophilic substitution (e.g., with amines to form sulfonamides).

-

Carboxylate Ester: Undergoes hydrolysis to carboxylic acids or transesterification.

-

Thiazole Ring: Susceptible to electrophilic aromatic substitution at electron-rich positions.

Representative Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Sulfonamide Formation | Aniline, DCM, RT | N-Phenylsulfonamide derivative |

| Ester Hydrolysis | NaOH, H₂O, reflux | 5-Sulfamoylthiazole-4-carboxylic acid |

| Ring Functionalization | HNO₃, H₂SO₄, 0°C | Nitro-substituted analog |

Comparative Analysis with Analogous Compounds

Structural Analogues

| Compound | Key Differences | Bioactivity Profile |

|---|---|---|

| Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate | Chlorosulfonyl (-SO₂Cl) vs. sulfamoyl | Higher electrophilicity |

| Methyl 4-sulfamoyl-1,2-thiazole-3-carboxylate | Ring substitution pattern | Varied enzyme inhibition |

| Methyl 5-formyl-1,3-thiazole-4-carboxylate | Aldehyde (-CHO) vs. sulfamoyl | Intermediate in drug synthesis |

The sulfamoyl group’s hydrogen-bonding capacity distinguishes methyl 5-sulfamoyl-1,3-thiazole-4-carboxylate, enabling stronger target binding compared to chlorosulfonyl or formyl analogues .

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with biological targets like DHPS or tubulin.

-

Derivative Libraries: Synthesize analogs with modified sulfamoyl substituents.

-

Formulation Development: Explore prodrug strategies to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume